
Methyl5-(bromomethyl)oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(bromomethyl)oxazole-2-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromomethyl group at the 5-position and a carboxylate ester at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxazole precursor with bromomethyl reagents under controlled conditions. For instance, the cyclization can be achieved using NH₂OH·HCl in refluxing methanol for 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(bromomethyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazole derivatives, while oxidation reactions can lead to the formation of oxazole-2-carboxylic acids .
Applications De Recherche Scientifique
Methyl 5-(bromomethyl)oxazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(bromomethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromobenzo[d]oxazole-2-carboxylate: Similar structure but with a benzoxazole ring.
Methyl 2-bromothiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
Methyl 5-(bromomethyl)oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H6BrNO3 |
|---|---|
Poids moléculaire |
220.02 g/mol |
Nom IUPAC |
methyl 5-(bromomethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 |
Clé InChI |
RHTUULDLZQLKGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(O1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


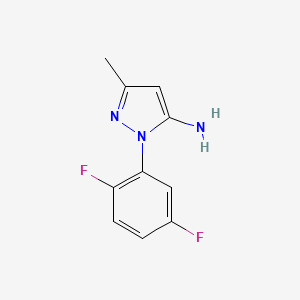
![Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13186572.png)
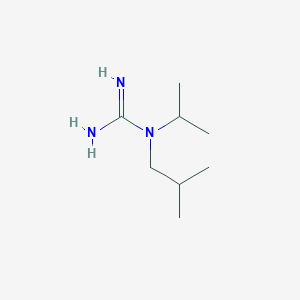
![1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13186586.png)
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13186593.png)
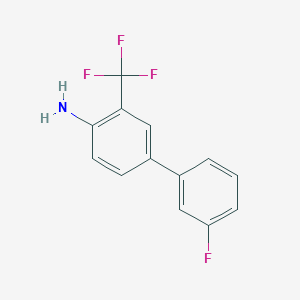

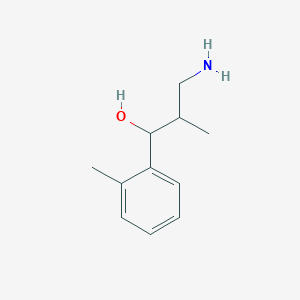
![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)
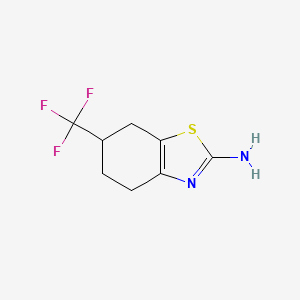
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
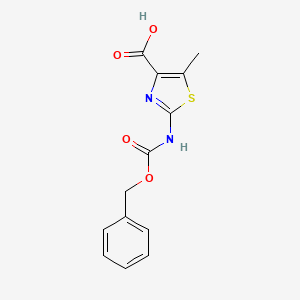
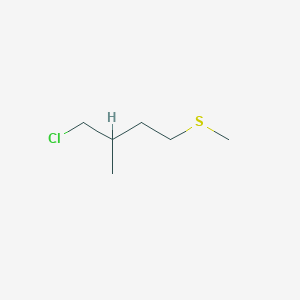
![3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13186634.png)
